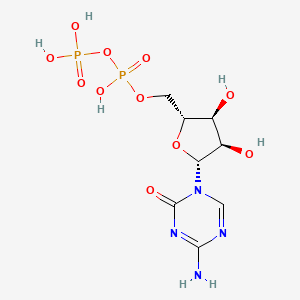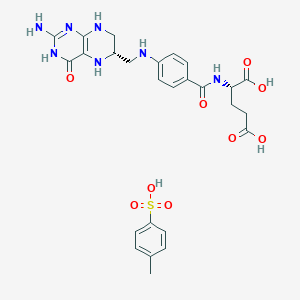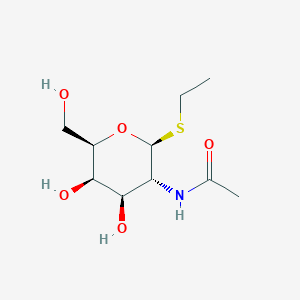
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide is a complex organic compound that combines a phosphinyl group with a biotinylated amide. The compound is notable for its use in biochemical research, particularly in proteomics. The phosphinyl group can play a role in chemical reactivity or modifications, while the biotin moiety allows for specific binding to streptavidin or avidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide typically involves multiple steps, starting with the preparation of the biotinylated amide and the phosphinyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, often involving purification steps such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The biotin moiety can be substituted with other functional groups to alter its binding properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphorylated derivative, while substitution reactions can produce a variety of biotinylated compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying chemical reactivity and modifications.
Biology: Employed in proteomics research for the specific binding to streptavidin or avidin, facilitating the study of protein interactions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide involves its ability to bind specifically to streptavidin or avidin through the biotin moiety. This binding facilitates the study of protein interactions and modifications. The phosphinyl group can undergo chemical reactions that modify the compound’s properties, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotinylated Amides: Compounds with similar biotinylated structures used for binding to streptavidin or avidin.
Phosphinyl Derivatives: Compounds containing phosphinyl groups that undergo similar chemical reactions.
Uniqueness
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide is unique due to its combination of a phosphinyl group and a biotinylated amide, providing both chemical reactivity and specific binding capabilities. This dual functionality makes it particularly valuable in proteomics research and biochemical assays .
Eigenschaften
CAS-Nummer |
1246814-51-6 |
|---|---|
Molekularformel |
C₃₄H₅₇N₄O₆PS |
Molekulargewicht |
680.88 |
Synonyme |
P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)
![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)


![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
